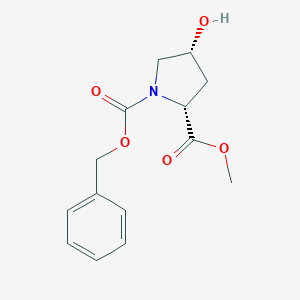

(4R)-1-Cbz-4-hydroxy-D-proline methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKAGQHUUDRPOI-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350898 | |

| Record name | 1-Benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155075-23-3 | |

| Record name | 1-Benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (4R)-1-Cbz-4-hydroxy-D-proline Methyl Ester

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract: (4R)-1-Cbz-4-hydroxy-D-proline methyl ester is a valuable chiral building block, frequently utilized in the synthesis of complex peptides, peptidomimetics, and pharmaceutical agents. Its rigid pyrrolidine scaffold, combined with strategically placed functional groups, makes it an essential synthon for introducing conformational constraints in molecular design. This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, identified by CAS Number 155075-23-3. Beyond presenting established data, this document offers field-proven experimental protocols to enable researchers to independently verify these properties, ensuring a self-validating approach to quality control and experimental design.

Chemical Identity and Core Physical Properties

This compound, also known as 1-Benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, is a derivative of the non-proteinogenic amino acid D-proline. The presence of the Cbz (carboxybenzyl) protecting group on the amine and the methyl ester on the carboxylic acid facilitate its use in standard peptide synthesis workflows.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-O-benzyl 2-O-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | [1][2] |

| CAS Number | 155075-23-3 | [1][3][4] |

| Molecular Formula | C₁₄H₁₇NO₅ | [3] |

| Molecular Weight | 279.29 g/mol | [3] |

| Appearance | White to off-white solid powder | [5] |

| Melting Point | 80-85 °C (for the (2S,4S)-L-enantiomer) | |

| Boiling Point | 478.3 ± 45.0 °C at 760 mmHg (Predicted) | N/A |

| Solubility | Soluble in DMSO, Chloroform, Methanol. Slightly soluble in water (3.1 g/L at 25°C, predicted). | [3][5] |

| Optical Rotation | [α]D: Not widely reported. See Protocol 2 for determination. | N/A |

Note on Melting Point: As enantiomers possess identical physical properties, the melting point of the widely reported L-isomer, (2S,4S)-N-Cbz-4-hydroxy-L-proline methyl ester, serves as a reliable value for the D-isomer.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is fundamental to confirming the identity and purity of the target compound. While a complete, published dataset is elusive, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides a detailed map of the proton environment. For this molecule, the spectrum is expected to show distinct signals for the Cbz group, the pyrrolidine ring, and the methyl ester. The presence of rotamers due to hindered rotation around the carbamate C-N bond may lead to the broadening or duplication of some peaks. A ¹H NMR spectrum is available for viewing on ChemicalBook for reference.[6]

Expected Chemical Shifts (in CDCl₃, δ in ppm):

-

7.25-7.40 (m, 5H): A multiplet corresponding to the five aromatic protons of the benzyl group.

-

5.10-5.25 (m, 2H): Signals for the benzylic CH₂ protons of the Cbz group.

-

4.50-4.60 (m, 1H): The proton at the C4 position, bonded to the hydroxyl group.

-

4.40-4.50 (m, 1H): The α-proton at the C2 position.

-

3.70-3.80 (s, 3H): A sharp singlet for the methyl ester (COOCH₃) protons.

-

3.50-3.70 (m, 2H): Protons of the CH₂ group at the C5 position.

-

2.10-2.40 (m, 2H): Protons of the CH₂ group at the C3 position.

-

~2.0 (br s, 1H): A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum complements the ¹H NMR by providing information on the carbon skeleton.

Expected Chemical Shifts (in CDCl₃, δ in ppm):

-

~173 ppm: Carbonyl carbon of the methyl ester.

-

~155 ppm: Carbonyl carbon of the Cbz carbamate group.

-

~136 ppm: Quaternary aromatic carbon of the benzyl group.

-

~128 ppm: Aromatic CH carbons of the benzyl group.

-

~69 ppm: C4 carbon attached to the hydroxyl group.

-

~67 ppm: Benzylic CH₂ carbon of the Cbz group.

-

~58 ppm: C2 carbon (α-carbon).

-

~55 ppm: C5 carbon of the pyrrolidine ring.

-

~52 ppm: Methyl carbon of the ester group.

-

~38 ppm: C3 carbon of the pyrrolidine ring.

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic Absorption Bands (cm⁻¹):

-

3500-3300 (broad): O-H stretch from the hydroxyl group.

-

3050-3030 (medium): Aromatic C-H stretch from the benzyl group.

-

2950-2850 (medium): Aliphatic C-H stretch from the pyrrolidine ring and methyl group.

-

~1745 (strong): C=O stretch of the methyl ester.

-

~1695 (strong): C=O stretch of the Cbz carbamate.

-

1420-1380 (medium): C-O-H bend of the hydroxyl group.

-

1250-1000 (strong): C-O stretches from the ester and carbamate groups.

Experimental Protocols for Property Verification

To ensure scientific integrity, every protocol must function as a self-validating system. The following methodologies provide a robust framework for researchers to confirm the physical properties of their sample.

Logical Workflow for Characterization

The following diagram outlines the logical sequence of experiments for the comprehensive characterization of a new or existing batch of this compound.

Caption: Workflow for physical & spectroscopic characterization.

Protocol 1: Determination of Melting Point

Causality: The melting point is a rapid and effective indicator of purity. A pure crystalline solid will have a sharp melting range (typically <1°C), whereas impurities depress and broaden the melting range. This protocol uses a standard digital melting point apparatus.

Methodology:

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, powdered sample on a clean, dry watch glass.

-

Capillary Loading: Tap the open end of a glass capillary tube into the sample powder. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Set a fast heating rate (~10-20 °C/min) to find an approximate melting temperature. Allow the apparatus to cool significantly.

-

Accurate Determination: Insert a new sample. Heat rapidly to about 20 °C below the approximate melting point found in the previous step.

-

Measurement: Decrease the heating rate to 1-2 °C/min. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂).

-

Reporting: The melting point is reported as the range T₁ – T₂.

Protocol 2: Measurement of Specific Optical Rotation

Causality: As a chiral molecule, the compound will rotate plane-polarized light. The direction and magnitude of this rotation are unique physical constants that confirm the enantiomeric identity and purity. The absence of rotation would indicate a racemic mixture.

Methodology:

-

Solution Preparation: Accurately weigh approximately 100 mg of the sample (record the exact mass, m) and dissolve it in a suitable solvent (e.g., Chloroform or Methanol) in a 10.0 mL volumetric flask. Fill to the mark to get a precise concentration (c, in g/mL).

-

Instrument Calibration: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Calibrate the instrument to zero using a blank cell filled with the pure solvent used in step 1.

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill the cell, ensuring no air bubbles are in the light path. The standard path length (l) is 1.0 dm.

-

Data Acquisition: Place the sample cell in the polarimeter and record the observed rotation (α) in degrees. Take at least three readings and average them.

-

Calculation: Calculate the specific rotation [α] using the formula: [α]DT = α / (c × l) Where T is the temperature in °C (typically 20 or 25 °C).

-

Reporting: Report the value including the temperature, wavelength (D), concentration, and solvent. Example: [α]D²⁰ +XX.X (c 1.0, CHCl₃).

Protocol 3: Sample Preparation for NMR Analysis

Causality: A properly prepared NMR sample is critical for obtaining high-resolution spectra. The choice of deuterated solvent is key to avoiding large interfering solvent signals. The sample must be free of particulate matter, which distorts the magnetic field homogeneity and degrades spectral quality.

Methodology:

-

Sample Weighing: Weigh 5-10 mg of the compound for ¹H NMR (or 20-30 mg for ¹³C NMR) directly into a small, clean vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good first choice as it dissolves a wide range of organic compounds and its residual proton signal at 7.26 ppm is a convenient reference.

-

Dissolution: Gently swirl or vortex the vial to completely dissolve the sample.

-

Filtration: To remove any particulate matter, draw the solution into a clean Pasteur pipette that has a small plug of glass wool (not cotton) inserted at its neck.

-

Transfer: Carefully filter the solution from the pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Cap the NMR tube and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.

Molecular Structure and Key Functional Groups

The chemical reactivity and spectroscopic properties of the molecule are dictated by its functional groups. Understanding their roles is key to interpreting data.

Caption: Key functional groups dictating physical properties.

Handling, Storage, and Safety

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid generating dust.

-

Storage: For long-term stability, store the compound in a tightly sealed container in a freezer (-20°C) and protect from moisture.

-

Safety: The compound may cause skin and eye irritation. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed hazard information.

References

-

PubMed. Application of L-proline derivatives as chiral shift reagents for enantiomeric recognition of carboxylic acids.[Link]

-

Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions.[Link]

-

National Center for Biotechnology Information. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability.[Link]

-

National Center for Biotechnology Information. Stereoselective Synthesis of Quaternary Proline Analogues.[Link]

-

Organic Chemistry Portal. Proline Derivatives in Organic Synthesis.[Link]

-

Royal Society of Chemistry. Chapter 10: Hydroxyproline Derivatives as Asymmetric Organocatalysts.[Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162).[Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725).[Link]

-

BuyersGuideChem. N-Cbz-cis-4-hydroxy-D-proline methyl ester | 155075-23-3.[Link]

Sources

- 1. N-Cbz-cis-4-hydroxy-D-proline methyl ester | 155075-23-3 - BuyersGuideChem [buyersguidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Page loading... [guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. N-CBZ-CIS-4-HYDROXY-D-PROLINE METHYL ESTER(155075-23-3) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to (4R)-1-Cbz-4-hydroxy-D-proline methyl ester (CAS: 155075-23-3): A Key Chiral Building Block in Drug Discovery

This document provides an in-depth technical overview of (4R)-1-Cbz-4-hydroxy-D-proline methyl ester, a pivotal chiral building block for researchers, scientists, and professionals in drug development. Its unique stereochemistry and functional group array offer a versatile scaffold for constructing complex, biologically active molecules. We will explore its fundamental properties, synthesis, analytical validation, and strategic applications in modern medicinal chemistry.

Section 1: The Strategic Importance of Chiral Scaffolds in Medicinal Chemistry

In pharmaceutical development, the three-dimensional structure of a molecule is paramount, governing its interaction with biological targets.[] Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor influencing a drug's efficacy, safety, and pharmacokinetic profile.[2][3] Living systems are inherently chiral, composed of macromolecules like proteins and nucleic acids that exhibit strict stereoselectivity.[2] Consequently, enantiomers of a chiral drug can have vastly different biological activities and toxicities.

This reality has driven the pharmaceutical industry's shift towards developing single-enantiomer drugs, which often exhibit improved therapeutic indices and fewer side effects.[3][4] Chiral building blocks—enantiomerically pure compounds used as starting materials—are the unsung heroes in this endeavor.[2][3] They provide a robust foundation for the efficient, stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs), accelerating the discovery and development of novel therapeutics.[][2][5]

This compound, a proline derivative[6][7], exemplifies such a crucial building block. Its rigid pyrrolidine ring provides a conformationally constrained scaffold, while its defined stereocenters and reactive hydroxyl group offer precise points for chemical elaboration.

Section 2: Physicochemical and Structural Properties

This compound, also known as 1-benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate[8][9], possesses a unique combination of functional groups that define its utility.

Structural Features:

-

D-Proline Core: A five-membered pyrrolidine ring that imparts conformational rigidity, a desirable trait for reducing the entropic penalty of binding to a biological target.

-

(2R, 4R) Stereochemistry: The absolute configuration at the C2 and C4 positions is fixed, ensuring the stereochemical integrity of subsequent synthetic products.

-

N-Cbz (Carboxybenzyl) Group: A robust protecting group for the secondary amine. It is stable to a wide range of reaction conditions but can be cleanly removed via catalytic hydrogenation, providing an orthogonal deprotection strategy.

-

C4-Hydroxy Group: A key functional handle. It can act as a hydrogen bond donor in a final molecule or serve as a reactive site for introducing further chemical diversity, for instance, via substitution reactions.[10]

-

Methyl Ester: Protects the carboxylic acid, preventing its participation in unwanted side reactions. It can be selectively hydrolyzed under basic or acidic conditions to reveal the free acid for further coupling reactions.

Physicochemical Data Summary:

| Property | Value | References |

| CAS Number | 155075-23-3 | [6][11][12] |

| Molecular Formula | C₁₄H₁₇NO₅ | [6][9][11] |

| Molecular Weight | 279.29 g/mol | [6][11] |

| Appearance | White to off-white solid powder | [6] |

| Boiling Point | 478.3 ± 45.0 °C at 760 mmHg | [6] |

| Density | 1.4 ± 0.1 g/cm³ | [6] |

| Solubility | Sparingly soluble in water (3.1 g/L at 25 °C) | [12] |

Section 3: Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of protecting group chemistry to prevent unwanted side reactions and ensure high purity. The most logical and field-proven approach starts from the commercially available amino acid, cis-4-hydroxy-D-proline.

Synthetic Rationale: The synthetic strategy hinges on the sequential protection of the two reactive functional groups: the secondary amine and the carboxylic acid. The order of these steps is critical. Protecting the amine first with the Cbz group is the preferred route. Attempting to esterify the carboxylic acid first can lead to undesirable side reactions, such as intermolecular amide bond formation under harsh conditions, resulting in impurities that are difficult to remove and a lower overall yield.[13]

Caption: General synthetic workflow for the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with in-process checks (TLC) to ensure reaction completion before proceeding to the next stage, thereby maximizing yield and purity.

Step 1: N-Protection of cis-4-Hydroxy-D-proline

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cis-4-hydroxy-D-proline (1.0 eq) in a 1 M solution of sodium bicarbonate (NaHCO₃) (2.5 eq) in water at 0 °C (ice bath).

-

Reagent Addition: While stirring vigorously, slowly add a solution of benzyl chloroformate (Cbz-Cl) (1.1 eq) in a suitable organic solvent (e.g., dioxane or THF) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring (Trustworthiness Pillar): Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes with a small amount of acetic acid. The disappearance of the ninhydrin-positive starting material spot indicates completion.

-

Workup: Once complete, transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2x) to remove unreacted Cbz-Cl and benzyl alcohol byproduct.

-

Isolation: Acidify the aqueous layer to pH ~2 with 1 M HCl. The N-Cbz protected product will often precipitate or can be extracted with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Cbz-cis-4-hydroxy-D-proline as a crude solid, which can be used directly in the next step.

Step 2: Methyl Esterification

-

Setup: Suspend the crude N-Cbz-cis-4-hydroxy-D-proline (1.0 eq) from Step 1 in anhydrous methanol (MeOH). Cool the mixture to 0 °C.

-

Reagent Addition (Causality Pillar): Thionyl chloride (SOCl₂) (1.2 eq) is added dropwise. This reagent reacts with methanol in situ to form methyl chloroformate and HCl, which catalyzes the esterification. This method is often cleaner than using pre-mixed HCl in methanol.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor for the disappearance of the starting material by TLC (ethyl acetate/hexanes). The product will have a higher Rf value than the starting carboxylic acid.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product as a white solid.

Section 4: Applications in Drug Discovery and Development

The value of this compound lies in its application as a versatile chiral scaffold. The C4-hydroxy group is a nexus for introducing molecular diversity.

The C4-Hydroxy Functional Handle: This hydroxyl group is not merely a passive feature; it is a strategic point for diversification. Its position on the rigid pyrrolidine ring allows for the stereocontrolled introduction of new functionalities. A key transformation is the Mitsunobu reaction or conversion to a sulfonate ester followed by an SN2 reaction .[10] This allows for the inversion of stereochemistry at the C4 position (from cis to trans relative to the C2 ester) and the introduction of a wide range of nucleophiles (e.g., azides, fluorides, thiols, cyanides), rapidly generating a library of novel 4-substituted proline analogues for structure-activity relationship (SAR) studies.

Caption: Role as a scaffold for generating diverse proline analogues.

These modified proline units can serve as crucial components of peptidomimetics or as bioisosteric replacements for other cyclic or acyclic motifs in a drug candidate.[14] For instance, incorporating fluorinated proline derivatives can enhance metabolic stability and modulate binding affinity. The ability to generate these diverse structures from a single, reliable chiral building block is a significant advantage in any drug discovery campaign.

Section 5: Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of the final compound.

Key Analytical Techniques:

-

¹H NMR Spectroscopy: This is the primary tool for structural confirmation. The spectrum should show characteristic signals for the methyl ester (a singlet around 3.7 ppm), the aromatic protons of the Cbz group (a multiplet between 7.2-7.4 ppm), the benzylic protons (a singlet or AB quartet around 5.1 ppm), and the diastereotopic protons of the pyrrolidine ring.[15]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would typically show the [M+H]⁺ or [M+Na]⁺ adducts.

-

Chiral High-Performance Liquid Chromatography (HPLC): Essential for confirming enantiomeric and diastereomeric purity. The compound is run on a chiral stationary phase to separate it from any potential stereoisomers.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of key functional groups, such as the hydroxyl (-OH stretch), ester carbonyl (C=O stretch), and carbamate carbonyl (C=O stretch).

Summary of Expected Analytical Data:

| Technique | Expected Result | Purpose |

| ¹H NMR | Signals consistent with the proposed structure. | Structural Confirmation |

| ¹³C NMR | Correct number of carbon signals. | Structural Confirmation |

| Mass Spec (ESI) | [M+H]⁺ at m/z 280.1 | Molecular Weight Verification |

| Chiral HPLC | Single major peak (>98% purity). | Enantiomeric/Diastereomeric Purity |

| Optical Rotation | Specific rotation value consistent with the (2R, 4R) enantiomer. | Stereochemical Identity |

Section 6: Conclusion

This compound is more than a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined stereochemistry, conformational rigidity, and versatile functional handles provide a reliable and efficient starting point for the synthesis of novel, complex, and stereochemically pure molecules. By enabling the rapid exploration of chemical space through targeted modifications, this chiral building block accelerates the journey from initial concept to viable drug candidate, embodying the principles of precision and efficiency that drive modern pharmaceutical research.

References

- Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.

- Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH. University of Wisconsin–Madison.

- How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.

- Synthesis of beta-hydroxy-alpha-amino acids under biocatalytic conditions via a transaldolase enzyme. American Chemical Society - ACS Fall 2025.

- Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH. PubMed.

- Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PMC - PubMed Central.

- Synthesis of chiral building blocks for use in drug discovery. PubMed.

- Synthesis of β-hydroxy-α-amino acids using l-threonine aldolase and...

- Precision Chiral Building Block Synthesis. BOC Sciences.

- The Role of Chiral Building Blocks in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- (4R)

- This compound. ChemScene.

- Exploring N-Cbz-L-4-Hydroxyproline Methyl Ester: A Key Pharmaceutical Intermedi

- N-CBZ-CIS-4-HYDROXY-D-PROLINE METHYL ESTER - Safety D

- N-CBZ-CIS-4-HYDROXY-D-PROLINE METHYL ESTER 155075-23-3 wiki. Guidechem.

- This compound-500 Mg. ALFAGEN.

- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central.

- n-cbz-cis-4-hydroxy-d-proline methyl ester(155075-23-3) 1 h nmr. ChemicalBook.

- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

- N-Cbz-cis-4-hydroxy-D-proline methyl ester | 155075-23-3. BuyersGuideChem.

- Application of Bioisosteres in Drug Design. University of Science and Technology of China.

Sources

- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 3. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound | Amino Acid Derivatives | 155075-23-3 | Invivochem [invivochem.com]

- 7. alfagen.com.tr [alfagen.com.tr]

- 8. chemicalbook.com [chemicalbook.com]

- 9. N-Cbz-cis-4-hydroxy-D-proline methyl ester | 155075-23-3 - BuyersGuideChem [buyersguidechem.com]

- 10. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. Page loading... [guidechem.com]

- 13. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 15. N-CBZ-CIS-4-HYDROXY-D-PROLINE METHYL ESTER(155075-23-3) 1H NMR spectrum [chemicalbook.com]

A Senior Application Scientist's In-Depth Guide to 1-Cbz-4-hydroxy-D-proline Methyl Ester: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 1-Cbz-4-hydroxy-D-proline methyl ester, a pivotal chiral building block for researchers, scientists, and professionals in drug development. This document delves into its chemical structure, stereochemistry, synthesis, and critical applications, offering field-proven insights into its utilization in complex molecular architectures.

Foundational Understanding: The Significance of a Protected Chiral Building Block

In the landscape of modern organic synthesis, particularly in the pharmaceutical industry, the precise construction of three-dimensional molecular structures is paramount to achieving desired biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit vastly different pharmacological and toxicological profiles. 1-Cbz-4-hydroxy-D-proline methyl ester is a quintessential example of a chiral building block, a pre-synthesized, enantiomerically pure molecule that serves as a reliable starting point for the construction of more complex chiral compounds.

The utility of this molecule is rooted in its trifunctional nature: a protected amine, a hydroxyl group, and a methyl ester. Each of these functionalities plays a crucial role:

-

The D-proline Scaffold: The rigid five-membered ring of the proline core imparts conformational constraints, a desirable feature in drug design for optimizing binding to biological targets. The "D" configuration is the non-natural stereoisomer of proline, which can offer advantages such as increased resistance to enzymatic degradation in peptidomimetics.

-

The Cbz (Carbobenzyloxy) Protecting Group: The amine group is protected by a Cbz group. This is a critical strategic element in multi-step syntheses, as it prevents the highly nucleophilic secondary amine from engaging in unwanted side reactions. The Cbz group is renowned for its stability under a range of reaction conditions and its selective removal, typically via catalytic hydrogenolysis, which adds to its versatility.

-

The Hydroxyl Group: The hydroxyl group at the 4-position provides a valuable handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

-

The Methyl Ester: The carboxylic acid is protected as a methyl ester, preventing it from interfering with reactions targeting other parts of the molecule. Like the Cbz group, the methyl ester can be selectively cleaved when the carboxylic acid functionality is required.

This strategic arrangement of protected functional groups makes 1-Cbz-4-hydroxy-D-proline methyl ester a highly sought-after intermediate in the synthesis of a wide array of complex molecules, from peptide-based therapeutics to small molecule inhibitors.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The following table summarizes the key properties of trans-1-Cbz-4-hydroxy-D-proline methyl ester.

| Property | Value | Source(s) |

| IUPAC Name | 1-O-benzyl 2-O-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | [1] |

| CAS Number | 79433-95-7 | [1][2] |

| Molecular Formula | C₁₄H₁₇NO₅ | [1][3] |

| Molecular Weight | 279.29 g/mol | [1][3] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥97% | [3] |

| Melting Point | Data not consistently available for the D-isomer; the corresponding L-isomer has a reported melting point of 80-85 °C. | |

| Optical Rotation | Data not available in the searched literature for the D-isomer. The corresponding L-isomer has a reported [α]20/D of -65° (c=1 in chloroform). | |

| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. | General knowledge |

Synthesis and Mechanistic Insights

The synthesis of 1-Cbz-4-hydroxy-D-proline methyl ester is a multi-step process that requires careful control of reaction conditions to ensure the retention of stereochemical integrity and high yields. The general synthetic strategy involves the protection of the amine and carboxylic acid functionalities of the starting material, trans-4-hydroxy-D-proline.

Synthetic Pathway Overview

The most common synthetic route begins with commercially available trans-4-hydroxy-D-proline and proceeds through two key transformations: esterification of the carboxylic acid and protection of the secondary amine.

Caption: Synthetic pathway for 1-Cbz-4-hydroxy-D-proline methyl ester.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods for the synthesis of protected amino acids.

Step 1: Fischer Esterification of trans-4-hydroxy-D-proline

-

Reaction Setup: To a solution of trans-4-hydroxy-D-proline (1 equivalent) in methanol (10 volumes), cautiously add concentrated sulfuric acid (0.1 equivalents) dropwise while cooling in an ice bath.

-

Reaction Execution: The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield trans-4-hydroxy-D-proline methyl ester as a crude product, which can be used in the next step without further purification.

Causality Behind Experimental Choices:

-

Methanol as Solvent and Reagent: Methanol serves as both the solvent and the reactant for the esterification. Using it in large excess helps to drive the equilibrium towards the product side, maximizing the yield.

-

Sulfuric Acid as Catalyst: Sulfuric acid acts as a strong acid catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

Step 2: Cbz Protection of trans-4-hydroxy-D-proline methyl ester

-

Reaction Setup: The crude trans-4-hydroxy-D-proline methyl ester (1 equivalent) is dissolved in a mixture of water and a suitable organic solvent like dioxane or acetone. The solution is cooled to 0 °C.

-

Reaction Execution: A solution of sodium carbonate or another suitable base (2-3 equivalents) in water is added, followed by the slow, dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 equivalents). The reaction is stirred vigorously at 0 °C for 2-3 hours and then allowed to warm to room temperature overnight.

-

Work-up and Isolation: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford 1-Cbz-4-hydroxy-D-proline methyl ester as a white to off-white solid.

Causality Behind Experimental Choices:

-

Schotten-Baumann Conditions: This reaction is typically performed under Schotten-Baumann conditions (a two-phase system with an aqueous base). The base serves to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

-

Benzyl Chloroformate (Cbz-Cl): Cbz-Cl is the acylating agent that introduces the Cbz protecting group. The reaction proceeds via nucleophilic acyl substitution at the chloroformate carbonyl.

Mechanistic Diagrams

Caption: Mechanism of Fischer Esterification.

Caption: Mechanism of Cbz Protection of an Amine.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of 1-Cbz-4-hydroxy-D-proline methyl ester is expected to show distinct signals for the protons of the proline ring, the methyl ester, the Cbz group, and the hydroxyl group. Due to the restricted rotation around the N-Cbz bond, some signals may appear as broad peaks or as a mixture of rotamers.

-

Aromatic Protons (Cbz group): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons.

-

Benzyl Protons (Cbz group): A singlet or a pair of doublets around δ 5.1-5.2 ppm, integrating to 2 protons.

-

Proline Ring Protons:

-

Hα (C2): A doublet of doublets around δ 4.4-4.5 ppm.

-

Hδ (C5): Two multiplets corresponding to the two diastereotopic protons, typically in the range of δ 3.5-3.8 ppm.

-

Hγ (C4): A multiplet around δ 4.3-4.4 ppm.

-

Hβ (C3): Two multiplets for the two diastereotopic protons, expected between δ 2.0-2.4 ppm.

-

-

Methyl Ester Protons: A sharp singlet around δ 3.7 ppm, integrating to 3 protons.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between δ 2.0-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbons: Two signals in the downfield region: the ester carbonyl around δ 172-174 ppm and the carbamate carbonyl around δ 154-156 ppm.

-

Aromatic Carbons (Cbz group): Multiple signals between δ 127-137 ppm.

-

Benzyl Carbon (Cbz group): A signal around δ 67-68 ppm.

-

Proline Ring Carbons:

-

Cα (C2): Around δ 58-60 ppm.

-

Cδ (C5): Around δ 52-54 ppm.

-

Cγ (C4): Around δ 69-71 ppm.

-

Cβ (C3): Around δ 38-40 ppm.

-

-

Methyl Ester Carbon: A signal around δ 52-53 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=O Stretches: Two strong absorption bands for the carbonyl groups: the ester carbonyl around 1740-1750 cm⁻¹ and the carbamate carbonyl around 1690-1710 cm⁻¹.

-

C-O Stretches: Strong bands in the region of 1000-1300 cm⁻¹.

-

Aromatic C=C Bends: Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak: In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be expected at m/z 280.12, and the sodium adduct [M+Na]⁺ at m/z 302.10.

-

Key Fragmentation Pathways: Common fragmentation would involve the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group. Cleavage of the methyl ester is also a likely fragmentation pathway.

Applications in Drug Discovery and Development

The true value of 1-Cbz-4-hydroxy-D-proline methyl ester lies in its application as a versatile chiral building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry.

Synthesis of Carbapenem Antibiotics

A prominent application of this chiral building block is in the synthesis of carbapenem antibiotics, a class of broad-spectrum β-lactam antibiotics. For instance, a derivative of 1-Cbz-4-hydroxy-L-proline methyl ester is a key intermediate in the synthesis of Doripenem , a potent antibacterial agent. The stereochemistry of the hydroxyproline core is crucial for establishing the correct stereochemistry in the final antibiotic structure, which in turn dictates its antibacterial activity and stability.

Precursor for Antiviral Agents

The unique conformational constraints and the D-configuration of this proline derivative make it an attractive building block for the synthesis of antiviral agents. The D-amino acid configuration can enhance metabolic stability by reducing susceptibility to proteases. While not a direct precursor in the most common synthetic routes, the structural motifs present in 1-Cbz-4-hydroxy-D-proline methyl ester are relevant to the design of novel HIV integrase inhibitors, such as analogues of Dolutegravir . The rigid scaffold can be used to correctly orient pharmacophoric elements for optimal binding to the viral enzyme.

Asymmetric Synthesis and Peptide Libraries

Beyond specific drug targets, 1-Cbz-4-hydroxy-D-proline methyl ester is a valuable tool in asymmetric synthesis and the creation of peptide libraries for drug screening. The hydroxyl group can be used as a branching point to introduce diversity into peptide chains, and the D-proline scaffold can be used to induce specific secondary structures. This allows for the rapid generation of a multitude of compounds with diverse functionalities and stereochemistries, which is essential in the early stages of drug discovery.

Conclusion

1-Cbz-4-hydroxy-D-proline methyl ester stands as a testament to the power of strategic molecular design in modern organic synthesis. Its carefully orchestrated arrangement of protected functional groups on a rigid chiral scaffold provides chemists with a reliable and versatile tool for the construction of complex and biologically active molecules. From life-saving antibiotics to novel antiviral agents, the applications of this building block underscore its importance in advancing pharmaceutical research and development. This guide has aimed to provide a comprehensive and practical understanding of its structure, synthesis, and utility, empowering researchers to leverage its full potential in their scientific endeavors.

References

-

SpectraBase. N-Boc-trans-4-hydroxy-L-proline methyl ester. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

-

MDPI. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. [Link]

-

Exploring N-Cbz-L-4-Hydroxyproline Methyl Ester: A Key Pharmaceutical Intermediate. [Link]

-

ResearchGate. FTIR spectra - L -proline, (b) trans-4-hydroxy. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000725). [Link]

- Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

-

BuyersGuideChem. N-Cbz-cis-4-hydroxy-D-proline methyl ester | 155075-23-3. [Link]

-

NIH. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. [Link]

-

MDPI. Preparation of the Key Dolutegravir Intermediate via MgBr 2 -Promoted Cyclization. [Link]

-

ResearchGate. Synthesis of Dolutegravir (4) by Huan et al. [Link]

-

NIH. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). [Link]

-

NIH. Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

SpectraBase. cis-4-hydroxy-D-proline - Optional[FTIR] - Spectrum. [Link]

Sources

An In-depth Technical Guide to (4R)-1-Cbz-4-hydroxy-D-proline Methyl Ester

Abstract

This technical guide provides a comprehensive overview of (4R)-1-Cbz-4-hydroxy-D-proline methyl ester, a pivotal chiral building block in modern organic synthesis and drug development. With a molecular weight of 279.29 g/mol , this proline derivative offers a unique stereochemical scaffold that is instrumental in the synthesis of complex molecules, including peptide-based therapeutics and antiviral agents. This document delves into its chemical and physical properties, provides a detailed synthesis and purification protocol, outlines robust analytical methodologies for its characterization, and explores its significant applications in pharmaceutical research. The content is structured to provide researchers, scientists, and drug development professionals with a cohesive and practical understanding of this versatile compound.

Introduction: The Significance of a Chiral Scaffold

This compound, systematically named (2R,4R)-1-benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, is a derivative of the non-proteinogenic amino acid D-proline. Its rigid pyrrolidine ring, coupled with the stereochemically defined hydroxyl group at the C4 position, makes it a highly valuable synthon in asymmetric synthesis. The presence of the benzyloxycarbonyl (Cbz) protecting group on the nitrogen and the methyl ester on the carboxylic acid allows for selective chemical transformations at other positions of the molecule. This controlled reactivity is paramount in the multi-step synthesis of complex pharmaceutical compounds where precise stereochemical integrity is a prerequisite for biological activity and safety.[1]

The strategic importance of chiral building blocks like this compound cannot be overstated. The chirality of a drug molecule is a critical determinant of its pharmacological profile, with different enantiomers often exhibiting vastly different efficacy, metabolism, and toxicity.[1] By employing enantiomerically pure starting materials, chemists can streamline synthetic routes, avoid costly and often challenging chiral separations at later stages, and ensure the development of safe and effective medicines.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Molecular Weight | 279.29 g/mol | [2] |

| Molecular Formula | C₁₄H₁₇NO₅ | [2] |

| CAS Number | 155075-23-3 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | Not widely reported; related isomers have melting points in the range of 80-90 °C | |

| Boiling Point | ~478.3 °C at 760 mmHg (Predicted) | |

| Density | ~1.4 g/cm³ (Predicted) | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | |

| pKa | ~14.25 (Predicted) | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound typically starts from the commercially available and relatively inexpensive cis-4-hydroxy-D-proline. The synthetic strategy involves two key transformations: the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group and the esterification of the carboxylic acid to its methyl ester.

Causality in Experimental Choices

The choice of the Cbz group for nitrogen protection is strategic. It is stable under a wide range of reaction conditions but can be readily removed by catalytic hydrogenolysis, a mild method that is compatible with many other functional groups.[3] The esterification to a methyl ester serves to protect the carboxylic acid from participating in unwanted side reactions, such as amide bond formation during subsequent coupling steps.

Step-by-Step Synthesis Protocol

Step 1: N-Protection with Benzyloxycarbonyl (Cbz) Group

-

Suspend cis-4-hydroxy-D-proline (1 equivalent) in a suitable solvent system, such as a mixture of water and a miscible organic solvent like dioxane or acetone.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a base, typically sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (2-3 equivalents), to the suspension to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.1-1.2 equivalents) dropwise to the stirred reaction mixture, ensuring the temperature remains below 5 °C. The pH of the reaction should be maintained between 8 and 10 to prevent decomposition of the Cbz-Cl and racemization of the amino acid.[4]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, work up the reaction by washing with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted Cbz-Cl. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the N-Cbz-protected product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield (4R)-1-Cbz-4-hydroxy-D-proline.

Step 2: Methyl Esterification

-

Dissolve the (4R)-1-Cbz-4-hydroxy-D-proline (1 equivalent) in methanol.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (SOCl₂) or acetyl chloride (1.2-1.5 equivalents) dropwise. This in-situ generation of methanolic HCl is a common and effective method for esterification.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol: Ensuring High Purity

Purification of the crude product is crucial to remove any byproducts or unreacted starting materials. Flash column chromatography is the preferred method for this purpose.[5]

Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal gradient can be determined by TLC analysis.

-

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

-

Load the solution onto the pre-equilibrated silica gel column.

-

Elute the column with the chosen solvent system.

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound as a white to off-white solid.

-

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include those for the aromatic protons of the Cbz group (around 7.3 ppm), the benzylic protons (around 5.1 ppm), the protons on the pyrrolidine ring (in the range of 2.0-4.5 ppm), and the methyl ester protons (around 3.7 ppm).

-

¹³C NMR: Key signals would correspond to the carbonyl carbons of the Cbz and ester groups (around 155 and 173 ppm, respectively), the aromatic carbons (127-136 ppm), the benzylic carbon (around 67 ppm), the carbons of the pyrrolidine ring (in the range of 30-70 ppm), and the methyl ester carbon (around 52 ppm).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a critical technique to determine the enantiomeric purity of the final product.

Illustrative HPLC Method:

-

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak series), is typically used.[6]

-

Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol is commonly employed for normal-phase chiral separations.

-

Detection: UV detection at a wavelength where the Cbz group absorbs (e.g., 254 nm).

-

Validation: The method should be validated by injecting a racemic mixture of the corresponding cis and trans isomers to ensure adequate separation and to identify the retention time of the desired (4R) enantiomer.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

-

Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 280.2.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can provide structural information. Characteristic fragmentation patterns for Cbz-protected amino acid esters often involve the loss of the benzyl group, the Cbz group, or cleavage of the pyrrolidine ring.

Applications in Drug Development and Research

The utility of this compound as a chiral building block is well-established in the synthesis of various biologically active molecules.

Peptide Synthesis

This compound is a valuable precursor for the incorporation of 4-hydroxy-D-proline into peptides. The hydroxyl group can serve as a handle for further functionalization or can influence the peptide's conformation and biological activity. The Cbz and methyl ester protecting groups allow for its use in both solution-phase and solid-phase peptide synthesis (SPPS).[7][8] In SPPS, after coupling to the resin-bound peptide chain, the methyl ester can be saponified, and the Cbz group can be removed by hydrogenolysis to allow for further chain elongation.

Chiral Synthon for Antiviral Drugs

Derivatives of hydroxyproline are key structural components in several antiviral drugs, particularly protease inhibitors for Hepatitis C (HCV) and HIV. For instance, the core structures of drugs like boceprevir and telaprevir contain proline-like scaffolds.[9][10] The stereochemistry of the hydroxyl group in these building blocks is crucial for their binding to the active site of the viral protease. This compound serves as a versatile starting material for the synthesis of these complex and stereochemically rich molecules.

Logical Workflow for Application

Caption: Application workflow of the title compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a cornerstone chiral building block with a confirmed molecular weight of 279.29 g/mol . Its well-defined stereochemistry and strategically placed protecting groups provide a robust platform for the synthesis of complex, high-value molecules. The synthetic and analytical protocols outlined in this guide offer a validated framework for its preparation and characterization, ensuring its quality and suitability for demanding applications in peptide synthesis and the development of novel therapeutics. As the pharmaceutical industry continues to prioritize the development of enantiomerically pure drugs, the importance of versatile chiral synthons like this compound will undoubtedly continue to grow.

References

- Barlos, K., & Gatos, D. (2012). Convergent Solid-Phase Peptide Synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 283-306). Oxford University Press.

- Fields, G. B. (2002). Introduction to solid-phase peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.

- Nicolaou, K. C., & Sorensen, E. J. (1996).

- Papaioannou, D., Athanassopoulos, C., & Stavropoulos, G. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Synthesis, 1990(03), 221-223.

- Moroder, L., & Musiol, H. J. (2005). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics (pp. 433-464). Georg Thieme Verlag.

- Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). The Journal of Organic Chemistry.

- Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.

- Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography. (2022).

- The Role of Chiral Building Blocks in Pharmaceutical Synthesis. (n.d.).

- N-CBZ-TRANS-4-HYDROXY-D-PROLINE METHYL ESTER. CymitQuimica.

- CAS 79433-95-7 N-Cbz-trans-4-hydroxy-D-proline methyl ester. Alfa Chemistry.

- N-CBZ-CIS-4-HYDROXY-D-PROLINE METHYL ESTER 155075-23-3 wiki. Guidechem.

- Cbz-Protected Amino Groups. Organic Chemistry Portal.

- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

- Boceprevir, telaprevir, and rilpivirine hydrochloride. (2012).

- A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. The Royal Society of Chemistry.

- (2S,4S)-benzyl 2-(aminomethyl)

- Protection Reactions. Wiley-VCH.

- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.

- 1H and 13C-NMR data of compounds 2 – 4.

- Telaprevir – Knowledge and References. Taylor & Francis.

- Purification of N-Boc-Dolaproine Methyl Ester: Application Notes and Protocols for Researchers. Benchchem.

- Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. (2016). Journal of the American Society for Mass Spectrometry.

- Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022).

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2022). Molecules.

- Review of boceprevir and telaprevir for the treatment of chronic hepatitis C. (2012). The Canadian Journal of Hospital Pharmacy.

- Telaprevir for the treatment of chronic hepatitis C infection. (2011). Expert Review of Anti-infective Therapy.

- 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM.

- N-Carbobenzoxy-4-trans-hydroxy-L-proline Methyl Ester 64187-48-0. TCI Chemicals.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Page loading... [guidechem.com]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boceprevir, telaprevir, and rilpivirine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Review of boceprevir and telaprevir for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

solubility of Cbz-protected hydroxyproline methyl ester

An In-Depth Technical Guide to the Solubility of Cbz-Protected Hydroxyproline Methyl Ester

Introduction

N-Benzyloxycarbonyl-trans-4-hydroxy-L-proline methyl ester (Cbz-Hyp-OMe) is a critical chiral building block in the synthesis of a wide array of pharmaceutical agents, including carbapenem antibiotics like Doripenem. Its rigid pyrrolidine ring, adorned with a hydroxyl group, provides a valuable scaffold for stereocontrolled synthesis. However, the successful application of Cbz-Hyp-OMe in synthetic workflows is intrinsically linked to its solubility characteristics in various reaction and purification media. This guide provides a comprehensive overview of the solubility of Cbz-Hyp-OMe, the underlying physicochemical principles, and robust methodologies for its empirical determination.

Chemical and Physical Properties

Understanding the fundamental properties of Cbz-Hyp-OMe is paramount to predicting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 64187-48-0 | [1] |

| Molecular Formula | C₁₄H₁₇NO₅ | [1] |

| Molecular Weight | 279.29 g/mol | [1] |

| Appearance | White powder or viscous liquid | [1] |

| Boiling Point | 422.779°C at 760 mmHg (Predicted) | [1] |

| Density | 1.313 g/cm³ (Predicted) | [1] |

| pKa | 14.25 ± 0.40 (Predicted) | [2] |

The Molecular Architecture and its Impact on Solubility

The solubility of Cbz-Hyp-OMe is a direct consequence of its molecular structure, which features a delicate balance of polar and non-polar moieties.

The Role of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely employed protecting group for amines in peptide synthesis and organic chemistry.[3] Its introduction onto the nitrogen atom of the hydroxyproline ring has a profound impact on the molecule's solubility. By converting the polar and potentially charged amino group into a less polar urethane, the Cbz group significantly enhances the solubility of the amino acid derivative in a range of organic solvents.[4] This is a critical modification, as the parent amino acid, hydroxyproline, is highly polar and primarily water-soluble. The aromatic ring of the Cbz group also introduces the potential for π-π stacking interactions, which can influence crystal packing and, consequently, the energy required to dissolve the solid.

The Methyl Ester Moiety

Esterification of the carboxylic acid to its methyl ester further diminishes the polarity of the molecule. The free carboxylic acid is capable of acting as a hydrogen bond donor and acceptor and can exist in an ionized state, conferring significant aqueous solubility. The methyl ester, in contrast, is a non-ionizable, less polar functional group, which further shifts the solubility profile towards organic media.[5]

The Hydroxyl Group and the Pyrrolidine Ring

The presence of the hydroxyl group on the pyrrolidine ring introduces a polar site capable of hydrogen bonding. This feature can enhance solubility in protic solvents. The rigid pyrrolidine ring itself contributes to the overall shape and crystal lattice energy of the molecule, which are key factors in the dissolution process.

The interplay of these functional groups results in a molecule with moderate overall polarity, leading to good solubility in a variety of common organic solvents.

Qualitative and Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to slightly soluble | The presence of the Cbz group and methyl ester significantly reduces aqueous solubility. A predicted value for a diastereomer is 3.1 g/L at 25°C.[2] |

| Methanol, Ethanol | Soluble to freely soluble | These polar protic solvents can engage in hydrogen bonding with the hydroxyl group and the carbonyls of the urethane and ester. |

| Isopropanol | Soluble | Similar to methanol and ethanol, but potentially slightly lower solubility due to the increased non-polar character of the solvent. |

| Acetonitrile | Soluble | A polar aprotic solvent that can effectively solvate the polar regions of the molecule. |

| Tetrahydrofuran (THF) | Soluble | A less polar ether that can still solvate the molecule effectively due to its ability to act as a hydrogen bond acceptor. |

| Ethyl Acetate | Soluble | A moderately polar solvent in which many protected amino acids show good solubility. |

| Dichloromethane (DCM) | Soluble to freely soluble | A common solvent for organic reactions and purifications of compounds with moderate polarity. |

| Chloroform | Soluble to freely soluble | Similar to DCM, it is an effective solvent for many organic compounds. |

| Acetone | Soluble | A polar aprotic solvent that is a good general solvent for a wide range of organic molecules. |

| N,N-Dimethylformamide (DMF) | Freely soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Freely soluble | A highly polar aprotic solvent with strong solvating capabilities for a broad spectrum of organic molecules. |

Experimental Determination of Solubility

For researchers requiring precise solubility data for their specific applications, empirical determination is essential. The following are standard, reliable methods for determining the solubility of a compound like Cbz-Hyp-OMe.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[6] It involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation.

Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination

Step-by-Step Protocol

-

Preparation: Add an excess amount of Cbz-Hyp-OMe (enough to ensure a solid phase remains after equilibration) to a known volume of the desired solvent in a sealed, inert vial.

-

Equilibration: Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a period sufficient to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. For more rigorous separation, centrifuge the sample and then filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute the saturated solution with a suitable solvent. Quantify the concentration of Cbz-Hyp-OMe using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Kinetic Solubility Determination: Nephelometric Method

For higher throughput screening, kinetic solubility can be assessed using nephelometry, which measures the scattering of light by undissolved particles.[7] This method is particularly useful in early drug discovery and process development.

Experimental Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. researchgate.net [researchgate.net]

1H NMR spectrum of (4R)-1-Cbz-4-hydroxy-D-proline methyl ester

An In-Depth Technical Guide to the ¹H NMR Spectrum of (4R)-1-Cbz-4-hydroxy-D-proline methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in modern drug discovery and development.[1][2] This guide provides a detailed technical analysis of the ¹H NMR spectrum of this compound, a key chiral building block in medicinal chemistry. We will delve into the theoretical principles governing its spectral features, present a detailed proton-by-proton assignment, outline a robust experimental protocol for data acquisition, and discuss the impact of molecular structure on the observed spectrum. This document is intended to serve as a practical resource for scientists requiring a comprehensive understanding of this molecule's NMR characteristics to ensure structural integrity and purity in their research.

Introduction: The Significance of this compound

This compound is a protected derivative of hydroxyproline, a non-essential amino acid that is a major component of collagen.[3] Its rigid, chiral pyrrolidine ring makes it a valuable scaffold in the synthesis of complex pharmaceutical agents, including enzyme inhibitors and conformationally constrained peptides. Given its role in drug development, unambiguous structural verification is paramount. ¹H NMR spectroscopy provides the most powerful method for confirming the identity, stereochemistry, and purity of this compound by offering a detailed view of its molecular structure in solution.

This guide moves beyond a simple peak list, explaining the causal relationships between the molecule's three-dimensional structure and the resulting NMR spectrum. We will address key spectral complexities, such as the presence of diastereotopic protons and the potential for conformational isomerism, providing the reader with the expertise to confidently interpret the data.

Molecular Structure and Numbering Scheme

To facilitate a clear discussion, the following numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

Core Principles and Spectral Analysis

The ¹H NMR spectrum provides four key pieces of information for structure determination: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[4][5]

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the proton.[4] Electronegative atoms (like O and N) and aromatic rings deshield nearby protons, shifting their signals downfield (to a higher ppm value).[5]

-

Integration: The area under a signal is proportional to the number of protons it represents.[2][5]

-

Multiplicity: This describes the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring, non-equivalent protons. It follows the N+1 rule, where N is the number of neighboring protons.[5]

-

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity and dihedral angle between coupled protons.

Predicted ¹H NMR Spectrum and Detailed Assignments

The constrained nature of the pyrrolidine ring and the presence of multiple chiral centers lead to a complex but highly informative spectrum. A key feature is the presence of diastereotopic protons . Protons on a CH₂ group near a chiral center are chemically non-equivalent and will resonate at different chemical shifts, couple to each other (geminal coupling), and couple differently to neighboring protons. This is expected for the H3 and H5 protons of the proline ring and the benzylic CH₂ of the Cbz group.

Furthermore, rotation around the carbamate (N-Cbz) bond can be slow on the NMR timescale, leading to the presence of two distinct conformers or rotamers (cis and trans). This can result in a doubling of some or all signals in the spectrum.[6] For clarity, the following analysis will focus on the major rotamer.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted δ (ppm) | Integration | Multiplicity | Key Couplings (J in Hz) | Rationale |

| Aromatic (Ph) | 7.25 - 7.40 | 5H | m | - | Protons of the phenyl ring on the Cbz protecting group. |

| Benzylic (CH₂Ph) | 5.10 - 5.25 | 2H | m (or 2 x d) | Jgem ≈ 12 | Diastereotopic protons due to the adjacent chiral center (C2). Often appears as a complex multiplet or two distinct doublets. |

| H4 | ~4.50 | 1H | br m | J(H4,H3), J(H4,H5) | Deshielded by the adjacent -OH group. Broadness can result from coupling to multiple protons and conformational exchange. |

| H2 | ~4.45 | 1H | dd | J(H2,H3a), J(H2,H3b) | Alpha-proton, deshielded by the adjacent nitrogen and ester carbonyl group. |

| Methyl Ester (CH₃) | ~3.75 | 3H | s | - | Characteristic singlet for a methyl ester. |

| H5a / H5b | 3.50 - 3.70 | 2H | m | Jgem, J(H5,H4) | Diastereotopic protons adjacent to the carbamate nitrogen. Complex multiplet due to geminal and vicinal coupling. |

| -OH | 2.5 - 3.5 | 1H | br s | - | Chemical shift is highly dependent on concentration, temperature, and solvent. May exchange with D₂O. |

| H3a / H3b | 2.20 - 2.40 | 2H | m | Jgem, J(H3,H2), J(H3,H4) | Diastereotopic protons. Complex multiplet due to coupling with H2 and H4. |

Note: These are estimated values. Actual chemical shifts and coupling constants can vary based on solvent, concentration, and spectrometer frequency.

Key Spin Systems and Coupling Relationships

The connectivity of the protons can be visualized to better understand the expected splitting patterns. A Correlation Spectroscopy (COSY) experiment would be invaluable to definitively confirm these relationships.

Caption: Key proton coupling networks within the pyrrolidine ring.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A robust and reproducible experimental protocol is essential for obtaining reliable data. This section provides a self-validating workflow for sample preparation and data acquisition.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound. Causality: Sufficient concentration is required for a good signal-to-noise ratio (S/N) in a reasonable time.

-

Solvent Selection: Choose a suitable deuterated solvent.

-

Chloroform-d (CDCl₃): A common choice for many organic molecules. It is relatively non-polar.

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar aprotic solvent that is excellent for observing exchangeable protons like the -OH group, as it slows down the exchange rate.

-

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, high-quality 5 mm NMR tube.

-

Internal Standard: Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS). Trustworthiness: TMS provides a reference signal at 0.00 ppm, ensuring the accuracy and comparability of chemical shifts across different experiments and instruments.[4]

-

Homogenization: Gently vortex or invert the tube to ensure the solution is homogeneous. Visually inspect for any undissolved solid.

Spectrometer Setup and Data Acquisition

This protocol assumes the use of a modern NMR spectrometer (e.g., 400 MHz or higher).

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Table 2: Recommended NMR Acquisition Parameters (400 MHz Spectrometer)

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | Standard 1D proton experiment with a 30° pulse angle to allow for shorter relaxation delays. |

| Spectral Width (SW) | 16 ppm (~6400 Hz) | Ensures all expected signals, from TMS to aromatic protons, are included in the spectrum. |

| Number of Scans (NS) | 8 - 16 | Averages multiple acquisitions to improve the signal-to-noise ratio. |

| Relaxation Delay (D1) | 2.0 s | The time delay between scans to allow protons to return to equilibrium. Crucial for accurate integration.[7] |